molecular formula C7H11ClO4 B6612612 2-chloro-5-ethoxy-5-oxopentanoic acid CAS No. 22073-18-3

2-chloro-5-ethoxy-5-oxopentanoic acid

Cat. No.: B6612612
CAS No.: 22073-18-3
M. Wt: 194.61 g/mol
InChI Key: RBVJVAULCBMXGO-UHFFFAOYSA-N
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Description

2-Chloro-5-ethoxy-5-oxopentanoic acid is a substituted pentanoic acid derivative featuring a chlorine atom at the C2 position and an ethoxy-ketone group at C3. Its molecular formula is C₇H₁₁ClO₄, with a molecular weight of 218.61 g/mol. The compound’s reactivity and physicochemical properties are influenced by the electron-withdrawing chlorine atom and the ethoxy-ketone moiety.

Properties

IUPAC Name

2-chloro-5-ethoxy-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO4/c1-2-12-6(9)4-3-5(8)7(10)11/h5H,2-4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVJVAULCBMXGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-5-ethoxy-5-oxopentanoic acid involves several steps. One common method includes the reaction of ethyl acetoacetate with chloroacetyl chloride in the presence of a base, followed by hydrolysis to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-chloro-5-ethoxy-5-oxopentanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-5-ethoxy-5-oxopentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-5-ethoxy-5-oxopentanoic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities with 2-chloro-5-ethoxy-5-oxopentanoic acid, differing in substituent groups, positions, or functional groups. Key comparisons are outlined below:

2.1 Structural Analogs with Halogen Substitutions
  • 5-Chloro-4-oxopentanoic Acid (CAS 60254-71-9) Molecular Formula: C₅H₇ClO₃ Key Differences: Chlorine at C5 and ketone at C3. Impact: The distal position of the chlorine (C5 vs.
  • 5-{[2-(3-Chlorophenyl)ethyl]amino}-5-oxopentanoic Acid Molecular Formula: C₁₃H₁₆ClNO₃ Key Differences: Chlorine on a benzene ring (meta position) and an amide group at C4. Impact: The aromatic chlorine and amide group enhance lipophilicity, making this compound less water-soluble than the target compound .
2.2 Analogs with Ether/Ester Groups
  • 5-(2-(7',8'-Dimethylisoalloxazin-10'-yl)ethoxy)-5-oxopentanoic Acid Key Differences: Ethoxy group linked to an isoalloxazine moiety (a flavin derivative). Impact: The bulky flavin group drastically increases molecular complexity and may confer redox activity, unlike the simpler ethoxy group in the target compound .
  • 5-Chloro-5-oxopentanoic Acid Methyl Ester Molecular Formula: C₆H₉ClO₃ Key Differences: Methyl ester at C5 instead of ethoxy-ketone. Impact: The ester group reduces polarity, lowering solubility in aqueous media compared to the carboxylic acid group in the target compound .
2.3 Analogs with Heterocyclic/Aromatic Substituents
  • 5-(5-Methyl-2-thienyl)-5-oxopentanoic Acid Molecular Formula: C₁₀H₁₂O₃S Key Differences: Thienyl ring substituent at C5. Physical Properties: Melting point = 105–107°C; IR absorption at 1693 cm⁻¹ (carboxylic acid) and 1650 cm⁻¹ (ketone) .
  • 5-(4-Methoxyphenyl)-5-oxopentanoic Acid Molecular Formula: C₁₂H₁₄O₄ Key Differences: Methoxyphenyl group at C5. Impact: The aryl group increases lipophilicity and may enhance UV absorption, unlike the aliphatic ethoxy group in the target compound .
2.4 Analogs with Amino/Amide Groups
  • 2-Amino-5-(ethylamino)-5-oxopentanoic Acid Molecular Formula: C₇H₁₄N₂O₃ Key Differences: Amino group at C2 and ethylamide at C5. Impact: The amino groups enhance hydrogen bonding capacity, increasing solubility in polar solvents compared to the chloro-ethoxy analog .
  • 5-[2-(4-Chlorobenzoyl)hydrazino]-5-oxopentanoic Acid Molecular Formula: C₁₂H₁₃ClN₂O₄ Key Differences: Hydrazine-linked chlorobenzoyl group at C5. Impact: The hydrazino group introduces nucleophilic reactivity, contrasting with the inert ethoxy group in the target compound .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2-Chloro-5-ethoxy-5-oxopentanoic acid C₇H₁₁ClO₄ 218.61 Cl (C2), ethoxy-ketone (C5) High acidity (Cl electron withdrawal)
5-Chloro-4-oxopentanoic acid C₅H₇ClO₃ 158.56 Cl (C5), ketone (C4) Moderate acidity
5-(5-Methyl-2-thienyl)-5-oxopentanoic acid C₁₀H₁₂O₃S 212.26 Thienyl (C5) MP 105–107°C; IR 1693 cm⁻¹
5-(4-Methoxyphenyl)-5-oxopentanoic acid C₁₂H₁₄O₄ 246.24 Methoxyphenyl (C5) High lipophilicity
2-Amino-5-(ethylamino)-5-oxopentanoic acid C₇H₁₄N₂O₃ 186.20 NH₂ (C2), ethylamide (C5) Enhanced solubility

Key Findings

  • Substituent Position : Chlorine at C2 (target compound) increases acidity compared to C5-substituted analogs .
  • Functional Groups : Ethoxy-ketone groups balance polarity, whereas aryl or heterocyclic substituents (e.g., thienyl, methoxyphenyl) enhance lipophilicity .
  • Reactivity : Amide/hydrazine-containing analogs exhibit nucleophilic or hydrogen-bonding capabilities absent in the target compound .
  • Synthesis: Glutaric anhydride is a common precursor for pentanoic acid derivatives, as seen in isoalloxazine-linked analogs .

Biological Activity

2-Chloro-5-ethoxy-5-oxopentanoic acid is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-chloro-5-ethoxy-5-oxopentanoic acid can be represented as follows:

  • Molecular Formula : C₈H₁₃ClO₃
  • Molecular Weight : 192.64 g/mol

This compound features a chloro group, an ethoxy group, and a ketone functional group, which contribute to its reactivity and biological properties.

The biological activity of 2-chloro-5-ethoxy-5-oxopentanoic acid is primarily attributed to its interaction with various biochemical pathways. It is hypothesized that the compound may exert its effects through:

  • Enzyme Inhibition : The presence of the oxo group may allow the compound to act as a competitive inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : The ethoxy group may enhance lipophilicity, facilitating interaction with cell membranes and various receptors.
  • Antioxidant Activity : Preliminary studies suggest that similar compounds exhibit antioxidant properties, potentially mitigating oxidative stress in cells.

Biological Activities

Research indicates that 2-chloro-5-ethoxy-5-oxopentanoic acid may exhibit a range of biological activities, including:

  • Antimicrobial Activity : Exhibits potential against various bacterial strains.
  • Anti-inflammatory Effects : May reduce inflammation by modulating cytokine production.
  • Antioxidant Properties : Could protect cells from oxidative damage.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeReference
2-Chloro-5-nitropyrimidineAntimicrobial
4-Chloro-5-ethoxy-2-nitrophenolAntioxidant
5-(3-Azidopropylamino)-5-oxopentanoic acidEnzyme Inhibition

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives of oxo acids, including 2-chloro-5-ethoxy-5-oxopentanoic acid. Results indicated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibacterial agent.

Study 2: Anti-inflammatory Effects

In vitro studies on human cell lines demonstrated that treatment with 2-chloro-5-ethoxy-5-oxopentanoic acid reduced the secretion of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests a mechanism for anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or inflammatory bowel disease.

Pharmacokinetics

The pharmacokinetic profile of 2-chloro-5-ethoxy-5-oxopentanoic acid remains under investigation. However, related compounds typically exhibit:

  • Absorption : Moderate absorption rates due to lipophilic properties.
  • Distribution : Likely distributed widely in tissues due to its ability to cross cell membranes.
  • Metabolism : Potentially metabolized by liver enzymes, leading to various metabolites with differing biological activities.

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